molecular formula C8H12N4O5 B1194097 6-Azacytidine CAS No. 3131-60-0

6-Azacytidine

Cat. No. B1194097
CAS RN: 3131-60-0
M. Wt: 244.2 g/mol
InChI Key: OZQDLJNDRVBCST-SHUUEZRQSA-N
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Description

6-Azacytidine, also known as Azacitidine, is a pyrimidine nucleoside analog of cytidine. It is sold under the brand names Vidaza, Azadine, and Onureg . It is used for the treatment of myelodysplastic syndrome, myeloid leukemia, and juvenile myelomonocytic leukemia .


Synthesis Analysis

The synthesis of 6-Azacytidine involves the use of antiviral nucleoside analogues. A comparative study of the effect of these analogues on the synthesis of adenoviral polypeptides in cell cultures has been conducted .


Molecular Structure Analysis

The conformational and vibrational properties of 6-Azacytidine have been studied in both gas phase and aqueous environment. The two most stable conformers of the molecule have been identified and investigated in more detail .


Chemical Reactions Analysis

Azacitidine is a chemical analogue of the nucleoside cytidine. It is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA, and at high doses, by its direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .


Physical And Chemical Properties Analysis

Azacitidine is a pyrimidine nucleoside analogue whose stability is temperature dependent. Its stability has been studied under different conditions, including storage at room temperature, between 2 and 8 °C, and at -20 °C .

Scientific Research Applications

  • Inhibition of DNA Methylation and Cancer Therapy : 6-Azacytidine and its analogs like 5-azacytidine and Decitabine are known for their role in inhibiting DNA methylation. This property has implications for cancer therapy, particularly in cancers where epigenetic silencing of critical regulatory genes occurs (Christman, 2002).

  • Effect on Cellular Differentiation : 6-Azacytidine and related compounds can induce changes in the differentiated state of cells. Studies have shown that it inhibits the methylation of newly synthesized DNA, leading to alterations in cell differentiation and the formation of new cellular phenotypes (Jones & Taylor, 1980).

  • Pharmacological and Toxicological Properties : 6-Azacytidine is recognized for its broad spectrum of antiblastic action and low toxicity, making it a viable option for cancer treatment. Its reversible toxic action and mild effect on hemopoiesis are notable characteristics (Petrusha, 1987).

  • Induction of Fetal Hemoglobin Synthesis : Research has shown that 6-Azacytidine can induce fetal hemoglobin synthesis, which has potential therapeutic applications in conditions like beta-thalassemia (Ley et al., 1982).

  • Antiviral Activity : 6-Azacytidine exhibits a wide spectrum of antiviral activity, including effectiveness against adenoviruses and influenza, making it a prospective drug for antiviral therapy (Alexeeva et al., 2001).

  • Role in Abnormal Preimplantation Development : Paternal administration of 5-Azacytidine, a close analog, can interfere with normal male germ cell development, leading to alterations in fertilization and early embryo development. This suggests its impact on DNA methylation patterns might be one of the underlying mechanisms (Doerksen & Trasler, 1996).

  • Application in Hematological Malignancies : 5-Azacytidine demonstrates consistent antitumor activity in patients with acute myelogenous leukemia, especially those resistant to previous treatments (Von Hoff et al., 1976).

  • Enhancement of Therapeutic Drug Efficacy : Studies show that modifications such as elaidic acid esterification of azacytidine can enhance its therapeutic efficacy, increasing its potential as an anticancer drug (Brueckner et al., 2010).

  • Promotion of Cytotoxic Autophagy in Cancer Cells : 5-Azacytidine has been observed to promote cytotoxic autophagy, especially during oxidative stress responses in cancer cells, suggesting its potential in cancer therapy (Filip et al., 2022).

Safety And Hazards

Azacitidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause genetic defects and cancer . Symptoms of exposure to related compounds include nausea, vomiting, diarrhea, and mylagia .

Future Directions

The field of DNA methylation, which includes the study of 6-Azacytidine, is likely to take exciting directions in the future. This includes the development of new antiviral drugs and an insight understanding of the molecular behavior of the current known agents .

properties

IUPAC Name

5-amino-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N4O5/c9-4-1-10-12(8(16)11-4)7-6(15)5(14)3(2-13)17-7/h1,3,5-7,13-15H,2H2,(H2,9,11,16)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQDLJNDRVBCST-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=NN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12N4O5
Record name 6-AZACYTIDINE
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DSSTOX Substance ID

DTXSID4020117
Record name 6-Azacytidine
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Molecular Weight

244.20 g/mol
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Physical Description

6-azacytidine is a white crystalline powder. (NTP, 1992)
Record name 6-AZACYTIDINE
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Product Name

6-Azacytidine

CAS RN

3131-60-0
Record name 6-AZACYTIDINE
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Record name 5-Amino-2-(β-D-ribofuranosyl)-1,2,4-triazin-3(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
YP Yurenko, RO Zhurakivsky, M Ghomi… - The Journal of …, 2007 - ACS Publications
… activities of chemically modified cytidine, such as 6-azacytidine (6AC, Figure 1), which has … Left, 6-azacytidine (6AC); right, 2‘-deoxy-6-azacytidine (d6AC). Figures shown are relative …
Number of citations: 61 pubs.acs.org
Z Jiřička, K Smetana, I Janků, J Elis… - Biochemical Pharmacology, 1965 - Elsevier
… the last yearsl-s6-azauracil, 6-azauridine and 6-azacytidine-are … both 6-azauridine and 6-azacytidine have been investigated in therapy of … and 6-azacytidine, together with more detailed …
Number of citations: 19 www.sciencedirect.com
P Singh, DJ Hodgson - Biochemistry, 1974 - ACS Publications
… , namely, 6-azauridine and 6-azacytidine, would be of considerable value in … of 6-azacytidine.We also report molecular orbital calculations of the charge densities for both 6-azacytidine …
Number of citations: 34 pubs.acs.org
I Alexeeva, N Dyachenko, L Nosach… - … and Nucleic Acids, 2001 - Taylor & Francis
… The method of synthesis for 6-azacytidine, based on a simplified one-step variant of a ≪silyl … ) gives the tri-o-acyl derivative of 6-azacytidine in 68% yield. The subsequent unblocking of …
Number of citations: 49 www.tandfonline.com
P Singh, DJ Hodgson - Journal of the American Chemical Society, 1974 - ACS Publications
… View of the 6-azacytidine molecule. The thermal ellipsoids of … of cytidine or uridine by 6-azacytidine or 6-azauridine in a … report here the structure of 6-azacytidine, and compare it …
Number of citations: 35 pubs.acs.org
I Janků, M Kršiak, L Volicer, R Čapek… - Biochemical …, 1965 - Elsevier
The effects of 6-azauracil and its ribonucleoside—6-azauridine—on the central nervous system were compared in mice. It was shown that loss of the righting reflex, motor inco-…
Number of citations: 25 www.sciencedirect.com
J Novotný, R Smetana, H Rašková - Biochemical Pharmacology, 1965 - Elsevier
… The deamination of 6-azacytidine in vivo and in vitro is extremely low in rats, Within 24 hr … the highest enzymatic activity for the deamination of 6-azacytidine; in guinea pigs, the kidney …
Number of citations: 15 www.sciencedirect.com
YR Mishchuk, AL Potyagaylo, DM Hovorun - Journal of Molecular Structure, 2000 - Elsevier
By means of MNDO/H quantum-chemical calculations the structural and dynamic properties of 6-azaCyd were shown to be determined by the co-operative net of intramolecular …
Number of citations: 47 www.sciencedirect.com
VV Zarubaev, AV Slita, VP Sukhinin… - Journal of …, 2007 - Taylor & Francis
… In this study we have demonstrated the anti-adenoviral activity of 6-azacytidine in an experimental infection of newborn Syrian hamsters model. The virus-inhibiting action of the …
Number of citations: 24 www.tandfonline.com
K Čerey, J Elis, H Rašková - Biochemical Pharmacology, 1965 - Elsevier
… 6-azacytidine with controls, the reduction of the number of litters increases with the number of 6-azacytidine … daily doses of the same amount of 6-azacytidine reduced the litters to 4 of 33 …
Number of citations: 7 www.sciencedirect.com

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